REACTION_CXSMILES
|
[CH2:1]([C:3]([C:8]1[C:9]([CH3:14])=[N:10][CH:11]=[CH:12][CH:13]=1)([O:6][CH3:7])[CH2:4][CH3:5])[CH3:2].C(OC(C(F)(F)F)=O)(C(F)(F)F)=[O:16].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl.O>[CH2:1]([C:3]([C:8]1[C:9]([CH2:14][OH:16])=[N:10][CH:11]=[CH:12][CH:13]=1)([O:6][CH3:7])[CH2:4][CH3:5])[CH3:2] |f:2.3.4|
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Name
|
|
Quantity
|
0.185 g
|
Type
|
reactant
|
Smiles
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C(C)C(CC)(OC)C=1C(=NC=CC1)C
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
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Name
|
|
Quantity
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3 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
The aqueous mixture was extracted with CH2Cl2 (4×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
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Details
|
After filtration the solvent
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Type
|
CUSTOM
|
Details
|
was removed by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on a silica gel column (3:1 Et2O/CH2Cl2)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)(OC)C=1C(=NC=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.111 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |